N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core linked to a pyridinone moiety via a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the hydroxypropyl chain and the pyridinone moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridinone moiety can be reduced to a pyridine derivative.
Substitution: The benzo[d]thiazole core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the pyridinone moiety would produce a pyridine derivative.
Scientific Research Applications
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The hydroxy and pyridinone groups can form hydrogen bonds with biological molecules, while the benzo[d]thiazole core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide: shares structural similarities with other benzo[d]thiazole derivatives and pyridinone-containing compounds.
Benzo[d]thiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Pyridinone-containing compounds: These compounds are often used as chelating agents and have applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-11(10-19-8-4-3-7-14(19)21)9-17-15(22)16-18-12-5-1-2-6-13(12)23-16/h1-8,11,20H,9-10H2,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLBXXVGCLIKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(CN3C=CC=CC3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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